

# Navafenterol Saccharinate: A Technical Guide to its β2-Adrenergic Agonist Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Navafenterol saccharinate |           |
| Cat. No.:            | B605785                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Navafenterol saccharinate (also known as AZD-8871) is an investigational inhaled long-acting dual-pharmacology molecule that exhibits both muscarinic M3 receptor antagonist and  $\beta$ 2-adrenergic receptor agonist (MABA) activity.[1][2] This dual mechanism of action offers a promising therapeutic approach for the management of chronic obstructive pulmonary disease (COPD) and asthma by targeting two key pathways involved in bronchoconstriction.[3][4] This technical guide provides an in-depth overview of the  $\beta$ 2-adrenergic agonist effects of Navafenterol saccharinate, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

# Core Mechanism of Action: **B2-Adrenergic Agonism**

Navafenterol functions as a potent and selective  $\beta$ 2-adrenoceptor agonist.[3] The activation of  $\beta$ 2-adrenergic receptors, which are G-protein coupled receptors located on the smooth muscle cells of the airways, initiates a signaling cascade that leads to bronchodilation.

### **Signaling Pathway**

The binding of Navafenterol to the  $\beta$ 2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to



cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.



Click to download full resolution via product page

**Caption:** β2-Adrenergic Receptor Signaling Pathway

# **Quantitative Data**

The following tables summarize the key quantitative data regarding the  $\beta$ 2-adrenergic agonist activity of Navafenterol from preclinical and clinical studies.

# Table 1: Preclinical Receptor Binding and Functional Potency



| Parameter                                                                   | Species/System    | Value  | Reference |
|-----------------------------------------------------------------------------|-------------------|--------|-----------|
| β2-adrenoceptor<br>pEC50                                                    | Human recombinant | 9.5    | [3]       |
| β1-adrenoceptor<br>pEC50                                                    | Human recombinant | 9.0    | [3]       |
| β3-adrenoceptor<br>pEC50                                                    | Human recombinant | 8.7    | [3]       |
| β2 vs β1 selectivity                                                        | -                 | 3-fold | [3]       |
| β2 vs β3 selectivity                                                        | -                 | 6-fold | [3]       |
| Functional Activity (pEC50)  Isolated guinea pig trachea (spontaneous tone) |                   | 8.8    | [5]       |

Table 2: Clinical Pharmacodynamic Effects (Bronchodilation) in COPD Patients (Phase I, Single

Dose, NCT02573155)

| Dose                 | Change from Baseline in Trough FEV1 (L) | p-value vs. Placebo | Reference |
|----------------------|-----------------------------------------|---------------------|-----------|
| Navafenterol 400 μg  | 0.111 (95% CI: 0.059,<br>0.163)         | < 0.0001            | [1]       |
| Navafenterol 1800 μg | 0.210 (95% CI: 0.156,<br>0.264)         | < 0.0001            | [1]       |

# Table 3: Clinical Pharmacodynamic Effects (Bronchodilation) in COPD Patients (Phase IIa, 14 Days, NCT03645434)



| Treatment                                                              | Change from Baseline in Trough FEV1 (L) at Day 15 (LS Mean Difference) | p-value  | Reference |
|------------------------------------------------------------------------|------------------------------------------------------------------------|----------|-----------|
| Navafenterol 600 μg<br>vs. Placebo                                     | 0.202                                                                  | < 0.0001 | [6][7]    |
| Navafenterol 600 μg<br>vs.<br>Umeclidinium/Vilanter<br>ol (62.5/25 μg) | -0.046                                                                 | 0.075    | [6][7]    |

Table 4: Clinical Pharmacodynamic Effects (Bronchodilation) in Mild Asthma Patients (Phase I, Single Ascending Dose, NCT02573155)

| Dose    | Mean Change<br>from Baseline<br>in Trough<br>FEV1 (L) | Onset of<br>Action | Duration of<br>Bronchodilatio<br>n | Reference |
|---------|-------------------------------------------------------|--------------------|------------------------------------|-----------|
| ≥200 µg | 0.186 - 0.463                                         | Within 5 minutes   | 24-36 hours                        | [8]       |

# **Experimental Protocols**

Detailed experimental protocols for the evaluation of Navafenterol are outlined below. These are based on published study methodologies and established pharmacological techniques.

# In Vitro Evaluation of β2-Adrenergic Agonist Activity in Guinea Pig Trachea

Objective: To determine the functional potency and duration of action of Navafenterol as a  $\beta$ 2-adrenergic agonist in an isolated tissue model.

Methodology:

### Foundational & Exploratory





- Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The tracheas are cleaned of adherent connective tissue and cut into rings.
- Organ Bath Setup: Tracheal rings are suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
- Pre-contraction: After an equilibration period, the tracheal rings are pre-contracted with a submaximal concentration of a contractile agent such as histamine or methacholine to induce a stable tone.[9]
- Cumulative Concentration-Response Curves: Once a stable contraction is achieved, cumulative concentrations of Navafenterol are added to the organ baths. The relaxation response at each concentration is recorded until a maximal response is achieved.
- Data Analysis: The relaxant responses are expressed as a percentage of the maximal relaxation induced by a standard β-agonist like isoprenaline. The pD2 (-log EC50) value is calculated to determine the potency of Navafenterol.[9]





Click to download full resolution via product page

Caption: In Vitro Guinea Pig Trachea Experimental Workflow

# Ex Vivo Evaluation in Human Precision-Cut Lung Slices (hPCLS)

Objective: To assess the bronchoprotective effects of Navafenterol in a more physiologically relevant human tissue model.

#### Methodology:

- Tissue Procurement: Human lung tissue is obtained from donor lungs deemed unsuitable for transplantation, with appropriate ethical approval.[10]
- hPCLS Preparation: The lung tissue is inflated with a low-melting-point agarose solution.
   Cylindrical cores are then punched from the inflated tissue and sliced into uniform



thicknesses (typically 250-300 µm) using a vibratome.[10][11]

- Culture: The hPCLS are cultured in a suitable medium, allowing for recovery and maintenance of tissue viability.[12]
- Bronchoconstriction Induction: Bronchoconstriction is induced by adding an agent such as
  histamine or a thromboxane A2 analog. The airway area is measured using microscopy and
  image analysis software.
- Navafenterol Treatment: In separate experiments, hPCLS are pre-treated with Navafenterol before the addition of the bronchoconstricting agent. The inhibitory effect of Navafenterol on the reduction of airway area is quantified.
- Data Analysis: The percentage of airway narrowing is calculated and compared between control and Navafenterol-treated slices to determine its bronchoprotective efficacy.

# Clinical Trial Protocol for Evaluating Bronchodilator Effects in COPD (Based on NCT03645434)

Objective: To evaluate the efficacy, safety, and pharmacokinetics of inhaled Navafenterol in patients with moderate-to-severe COPD.

Study Design: A randomized, double-blind, double-dummy, three-way complete crossover study.[6][13]

Participants: Patients with a diagnosis of moderate-to-severe COPD.

#### Treatments:

- Navafenterol 600 μg once daily via inhalation
- Placebo
- Umeclidinium/Vilanterol (62.5 μg/25 μg) once daily

Primary Endpoint: Change from baseline in trough forced expiratory volume in 1 second (FEV1) on day 15.[6][13]



#### Secondary Endpoints:

- Change from baseline in peak FEV1
- Change from baseline in Breathlessness, Cough and Sputum Scale (BCSS) and COPD Assessment Tool (CAT) scores
- Adverse events
- Pharmacokinetics

#### Methodology:

- Screening and Randomization: Eligible patients undergo a screening period and are then randomized to one of the three treatment sequences.
- Treatment Periods: Each treatment is administered for 14 days, separated by a washout period.
- Spirometry: Spirometry is performed at baseline and at various time points throughout the study to measure FEV1.
- Symptom Assessment: Patients complete the BCSS and CAT questionnaires to assess COPD symptoms.
- Safety Monitoring: Adverse events, vital signs, and other safety parameters are monitored throughout the study.
- Pharmacokinetic Sampling: Blood samples are collected at specified time points to determine the plasma concentrations of Navafenterol.
- Statistical Analysis: The change from baseline in FEV1 and other endpoints are analyzed
  using appropriate statistical models to compare the effects of Navafenterol with placebo and
  the active comparator.





Click to download full resolution via product page

**Caption:** Phase IIa Clinical Trial Workflow

### Conclusion

**Navafenterol saccharinate** is a potent β2-adrenergic receptor agonist with a rapid onset and long duration of action, demonstrating significant bronchodilator effects in both preclinical models and clinical trials in patients with COPD and asthma. Its dual MABA activity positions it as a promising candidate for the treatment of obstructive airway diseases. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the pharmacology and clinical potential of Navafenterol.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Navafenterol (AZD8871) in healthy volunteers: safety, tolerability and pharmacokinetics of multiple ascending doses of this novel inhaled, long-acting, dual-pharmacology bronchodilator, in two phase I, randomised, single-blind, placebo-controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Navafenterol for chronic obstructive pulmonary disease therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Navafenterol (AZD8871) in patients with mild asthma: a randomised placebo-controlled phase I study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this novel inhaled long-acting dual-pharmacology bronchodilator -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel spongederived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human-Derived Precision-Cut Lung Slices (hPCLS): Agarose Filling, Coring and Slicing Protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. iivs.org [iivs.org]
- 13. publications.ersnet.org [publications.ersnet.org]



To cite this document: BenchChem. [Navafenterol Saccharinate: A Technical Guide to its β2-Adrenergic Agonist Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605785#navafenterol-saccharinate-beta-2-adrenergic-agonist-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com